Dichomitone

Description

Contextualization within Fungal Secondary Metabolites

Fungi are prolific producers of secondary metabolites, a diverse group of small molecules not essential for their basic growth but crucial for survival, competition, and interaction with their environment. mdpi.commdpi.com These compounds exhibit a remarkable array of chemical structures, often belonging to major families such as polyketides, non-ribosomal peptides, and terpenoids. mdpi.comresearchgate.net Dichomitone is classified as a sesquiterpene, a subclass of terpenoids built from three isoprene (B109036) units. acs.orgvulcanchem.com Terpenoids are the most abundant and structurally diverse class of natural products produced by basidiomycete fungi. biologists.com

Fungal secondary metabolites are of significant interest due to their wide range of biological activities, including antibiotic, antiviral, and cytotoxic properties. frontiersin.org Many of these compounds have been developed into life-saving drugs. The discovery of novel fungal metabolites like this compound continues to fuel the search for new therapeutic agents and molecular probes to investigate biological processes.

Significance of Basidiomycete-Derived Compounds in Chemical Biology

Basidiomycota, a major phylum of fungi that includes mushrooms, are a rich and relatively untapped source of new pharmaceuticals and agrochemicals. researchgate.net For a long time, their study was hampered by challenges in cultivation and genetic manipulation. biologists.com However, recent advancements in "-omics" technologies, bioinformatics, and analytical chemistry have significantly enhanced the exploration of their metabolic potential. researchgate.net

Basidiomycetes produce a wide array of bioactive compounds, with terpenoids being a particularly prominent class. biologists.comnih.gov These fungi have yielded compounds with diverse biological activities, including antimicrobial and anticancer properties. researchgate.net The unique and often complex chemical structures of Basidiomycete-derived compounds make them fascinating targets for chemical synthesis and valuable tools for probing biological pathways. researchgate.net The investigation of compounds like this compound, isolated from the basidiomycete Dichomitus squalens, contributes to our understanding of the chemical diversity and biosynthetic capabilities of this fungal group. acs.orgebi.ac.uk

Historical Overview of this compound Discovery and Characterization

This compound was first isolated from the mycelial solid cultures of the white-rot fungus Dichomitus squalens. acs.orgdokumen.pub Its discovery was part of a broader investigation into the secondary metabolites produced by this fungus, which also led to the identification of other novel sesquiterpenes, including dichomitol (B1254571) and 2β,13-dihydroxyledol. acs.org

The structural elucidation of this compound was accomplished using a combination of spectroscopic methods. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were instrumental in determining its unique 1,10-seco-2,3-seco-aromadendrane skeleton. acs.orgscribd.comspectroscopyonline.com This detailed structural analysis revealed a complex, rearranged sesquiterpenoid framework, highlighting the intricate biosynthetic machinery present in Dichomitus squalens. Following its isolation and characterization, this compound, along with its co-isolated compounds, was assessed for its nematicidal activities against the pine wood nematode Bursaphelenchus xylophilus. acs.orgresearchgate.net

Compound Data

| Compound Name | Chemical Class | Organism of Origin |

| This compound | Sesquiterpene | Dichomitus squalens |

| Dichomitol | Sesquiterpene | Dichomitus squalens |

| 2β,13-dihydroxyledol | Sesquiterpene | Dichomitus squalens |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

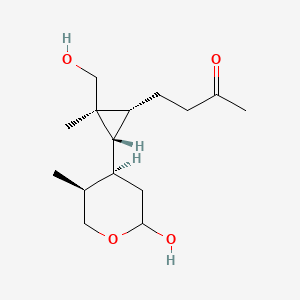

C15H26O4 |

|---|---|

Molecular Weight |

270.36 g/mol |

IUPAC Name |

4-[(1R,2S,3S)-2-(hydroxymethyl)-3-[(4R,5S)-2-hydroxy-5-methyloxan-4-yl]-2-methylcyclopropyl]butan-2-one |

InChI |

InChI=1S/C15H26O4/c1-9-7-19-13(18)6-11(9)14-12(5-4-10(2)17)15(14,3)8-16/h9,11-14,16,18H,4-8H2,1-3H3/t9-,11+,12-,13?,14+,15+/m1/s1 |

InChI Key |

XWGMWDXATZANIP-KNTYYSJVSA-N |

Isomeric SMILES |

C[C@@H]1COC(C[C@@H]1[C@H]2[C@H]([C@]2(C)CO)CCC(=O)C)O |

Canonical SMILES |

CC1COC(CC1C2C(C2(C)CO)CCC(=O)C)O |

Synonyms |

dichomitone |

Origin of Product |

United States |

Isolation and Advanced Dereplication Methodologies of Dichomitone

Fungal Cultivation and Mycelial Extraction Techniques

The production of secondary metabolites like Dichomitone is critically dependent on the specific cultivation conditions of the source organism. For Dichomitus squalens, a combination of liquid and solid-state fermentation has been effectively utilized to generate the desired compounds. cern.ac.cn

Fungal Fermentation

The process begins with the cultivation of the fungus on a suitable agar (B569324) medium to generate initial biomass. The specific strain of Dichomitus squalens that produces this compound was first grown on Malt Extract Agar (MEA) plates. cern.ac.cn Mycelial plugs from these plates are then used to inoculate a liquid seed culture. This two-stage approach ensures a robust fungal population before moving to the main production phase.

The seed culture is grown in Erlenmeyer flasks containing a nutrient-rich liquid medium, such as the Yeast Malt Glucose (YMG) medium detailed below.

Table 1: Composition of YMG Medium for Dichomitus squalens Seed Culture cern.ac.cn

| Component | Concentration |

|---|---|

| Glucose | 0.4% |

| Malt Extract | 1.0% |

| Yeast Extract | 0.4% |

These flasks are incubated on a rotary shaker at a controlled temperature (e.g., 28 °C) for several days to allow for substantial mycelial growth. cern.ac.cn Following this initial liquid fermentation, the culture is transferred to larger flasks for a solid-state fermentation phase. This phase involves cultivating the fungus on a solid substrate, such as wheat grains, mixed with the liquid YMG medium. The stationary cultivation continues for an extended period (e.g., 13 days) at a constant temperature to maximize the production and accumulation of secondary metabolites within the mycelia. cern.ac.cn

Mycelial Extraction

Once the fermentation is complete, the primary challenge is to efficiently extract the intracellular metabolites from the fungal mycelium. Common techniques involve the use of organic solvents to lyse the cells and solubilize the target compounds. nih.gov The choice of solvent is crucial and is determined by the polarity of the desired metabolites. nih.gov For sesquiterpenes, which are moderately polar, solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) are frequently employed, often in combination with water or other solvents to optimize extraction efficiency. nih.govnih.gov

In the specific case of this compound isolation, the entire solid-state culture, including the mycelia and wheat substrate, was subjected to extraction. cern.ac.cn The extraction process is typically exhaustive, involving repeated soaking and agitation in the chosen solvent to ensure a high yield of the crude extract. After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract, which then proceeds to chromatographic purification. nih.gov

Chromatographic Strategies for Sesquiterpene Isolation

The crude fungal extract is a complex mixture containing numerous compounds. The isolation of a single, pure compound like this compound requires a multi-step chromatographic strategy. mdpi.comnih.gov Chromatography separates molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov For the purification of sesquiterpenes, a combination of different chromatographic techniques is standard practice.

The initial step often involves column chromatography using silica (B1680970) gel as the stationary phase. nih.govnyxxb.cn Silica gel is a polar adsorbent, and compounds are separated based on their polarity. A non-polar solvent is used to load the extract onto the column, and the polarity of the mobile phase (the eluent) is gradually increased. Non-polar compounds elute first, followed by compounds of increasing polarity. This process, known as gradient elution, allows for the separation of the complex extract into several simpler fractions. acs.org

These primary fractions are then subjected to further purification steps. Size-exclusion chromatography , often using Sephadex LH-20, is a common secondary step. cern.ac.cnnyxxb.cn This technique separates molecules based on their size. The Sephadex matrix contains pores of a specific size, allowing smaller molecules to enter and thus be retained longer, while larger molecules are excluded and elute more quickly. This method is particularly effective for separating terpenoids from other classes of compounds like pigments and fatty acids. In the isolation of this compound, fractions from the initial silica gel column were purified on a Sephadex LH-20 column using methanol as the eluent. cern.ac.cn

For final purification and to isolate compounds that are difficult to separate, High-Performance Liquid Chromatography (HPLC) , particularly in a preparative format, is often used. mdpi.comacs.org HPLC offers higher resolution and efficiency compared to standard column chromatography. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., ODS, or C18) and the mobile phase is polar (e.g., a methanol-water or acetonitrile-water mixture), is frequently used for the final purification of sesquiterpenes. mdpi.com

Table 2: General Chromatographic Workflow for Sesquiterpene Isolation

| Step | Chromatographic Technique | Stationary Phase | Purpose |

|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Initial fractionation of crude extract based on polarity. nih.gov |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Further separation of fractions based on molecular size. cern.ac.cnnyxxb.cn |

Throughout the process, Thin-Layer Chromatography (TLC) is used to monitor the separation, identify fractions containing the target compound, and assess purity. cern.ac.cnnih.gov

Expedited Dereplication Approaches in Natural Product Discovery from Fungi

Natural product discovery is a resource-intensive process. A significant challenge is the re-isolation of known compounds, which consumes time and effort that could be directed toward discovering novel molecules. Dereplication is the process of rapidly identifying known compounds in a crude extract at an early stage, thereby allowing researchers to focus on the unknown and potentially novel constituents. nih.govresearchgate.net

Modern dereplication strategies heavily rely on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Diode Array Detector (DAD) and High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. nih.gov The UHPLC separates the components of the extract, the DAD provides UV-Vis absorption data, and the HRMS provides a highly accurate mass measurement, from which a molecular formula can be determined. nih.govnih.gov

This experimental data (retention time, UV spectrum, and accurate mass) is then compared against comprehensive natural product databases, such as AntiBase or the Dictionary of Natural Products. nih.gov A match strongly suggests the identity of a known compound, effectively dereplicating it.

When a compound's data does not match any database entry, it is flagged as potentially novel, warranting full-scale isolation and structure elucidation. The discovery of this compound, a 1,10-seco-2,3-seco-aromadendrane, represents the identification of a new sesquiterpene scaffold, a task that modern dereplication would expedite. nih.gov

In addition to MS-based methods, Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool in dereplication. acs.org While traditionally used for final structure elucidation of pure compounds, NMR data can be acquired on complex mixtures. acs.org Comparing the NMR spectral data of an extract to databases can help identify major known components and even recognize specific structural classes of compounds present in the mixture, guiding the isolation process toward novel skeletons. acs.orgacs.org The combination of LC-MS and NMR-based dereplication provides a robust and efficient workflow for discovering new fungal metabolites. acs.org

Structural Elucidation and Stereochemical Assignment of Dichomitone

Advanced Spectroscopic Techniques in Sesquiterpene Structure Determination

The determination of the complex structure of Dichomitone relied heavily on a combination of advanced spectroscopic methods. These techniques provided crucial information about its molecular formula, functional groups, and the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the planar structure of this compound. Both ¹H and ¹³C NMR spectra were acquired, revealing key structural features. cern.ac.cn The presence of two distinct sets of signals in the NMR spectra indicated that this compound exists as an equilibrium mixture of two isomers in solution, with a ratio of approximately 5:4 in chloroform-d (B32938) at room temperature. acs.org

One-dimensional (1D) NMR provided initial insights, while two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were critical for establishing the connectivity between protons and carbons. For instance, ¹H-¹H COSY correlations helped to identify adjacent protons, while HMBC correlations revealed long-range couplings between protons and carbons, allowing for the assembly of the carbon skeleton. cern.ac.cn

Table 1: ¹H and ¹³C NMR Data for this compound (Isomer A) in CDCl₃

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 64.0 | 1.98 (dd, 8.8, 6.4) |

| 2 | - | - |

| 3 | - | - |

| 4 | 43.1 | 2.59 (m) |

| 5 | 34.5 | 1.75 (m), 1.65 (m) |

| 6 | 40.9 | 2.05 (m) |

| 7 | 215.1 | - |

| 8 | 53.0 | 2.45 (m) |

| 9 | 35.8 | 2.30 (m) |

| 10 | 73.1 | - |

| 11 | 29.8 | 1.85 (m) |

| 12 | 22.4 | 0.95 (d, 7.0) |

| 13 | 18.1 | 0.92 (d, 7.0) |

| 14 | 68.2 | 3.65 (s) |

| 15 | 21.9 | 1.21 (s) |

Data sourced from Huang et al., 2004. cern.ac.cn

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. The HRMS data yielded a molecular formula of C₁₅H₂₆O₄. cern.ac.cn This information was crucial for confirming the elemental composition and calculating the degree of unsaturation.

The infrared (IR) spectrum of this compound showed absorption bands indicative of hydroxyl groups (3400 cm⁻¹) and a carbonyl group (1707 cm⁻¹), which was consistent with the proposed structure. cern.ac.cn Further analysis of the fragmentation patterns in the mass spectrum can provide additional structural information, although detailed fragmentation pathway analysis for this compound is not extensively reported in the available literature.

Vibrational and Electronic Circular Dichroism Spectroscopy for Stereochemistry

While the initial structural elucidation relied on NMR and MS, the determination of the absolute stereochemistry of such complex molecules often requires chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). acs.orgresearchgate.net ECD, in particular, is a powerful technique for studying chiral molecules and can provide information about their secondary structure and conformational changes. youtube.comyoutube.com For many natural products, the absolute configuration is determined by comparing experimental ECD spectra with those calculated for possible stereoisomers. researchgate.net Although the initial report on this compound did not include ECD analysis, it is a standard and powerful tool for the stereochemical assignment of complex natural products. acs.orgresearchgate.net The relative configuration of this compound was initially assumed based on its co-occurrence with 2β,13-dihydroxyledol, another sesquiterpene isolated from the same source. acs.org

Computational Chemistry for Structure Elucidation and Verification

Computational chemistry has become an indispensable tool for the structural elucidation and verification of natural products. researchgate.net These methods can be used to predict spectroscopic data for proposed structures, which can then be compared with experimental data to confirm or revise the proposed structure.

Density Functional Theory (DFT) Calculations of NMR Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgyoutube.com In the context of natural product chemistry, DFT calculations are frequently used to predict NMR chemical shifts and coupling constants. researchgate.net By calculating these parameters for different possible isomers of a molecule and comparing them to the experimental data, researchers can determine the most likely structure. This approach is particularly valuable when spectroscopic data is ambiguous or when a proposed structure needs to be revised. researchgate.net While specific DFT calculations for this compound's NMR parameters were not detailed in its initial discovery, this method is a standard approach for verifying and refining the structures of complex sesquiterpenes. researchgate.netresearchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to predict the three-dimensional arrangement of atoms in a molecule. This is crucial for understanding the stereochemistry of a compound. By calculating the energies of different possible conformations, the most stable, and therefore most likely, conformation can be identified. This information is essential for interpreting NOESY (Nuclear Overhauser Effect Spectroscopy) data, which provides information about the spatial proximity of protons. Although the NOESY data for this compound did not provide conclusive information about its relative configuration, conformational analysis remains a key component in the full stereochemical assignment of complex molecules. acs.orgresearchgate.net

Derivatization Strategies for Structural Confirmation

Information regarding the use of derivatization strategies for the structural confirmation of this compound is not available in the current body of scientific literature. The initial structural elucidation of this compound, a 1,10-seco-2,3-seco-aromadendrane sesquiterpene isolated from the mycelial cultures of Dichomitus squalens, was accomplished primarily through spectroscopic methods. acs.org

Researchers established the structure of this compound using techniques such as one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.orgacs.org The relative configuration of the molecule was proposed based on its co-occurrence with 2β,13-dihydroxyledol, another sesquiterpene isolated from the same fungal culture. acs.org It was noted that Nuclear Overhauser Effect Spectroscopy (NOESY) data, a technique often used to determine spatial proximity of atoms, did not provide conclusive information regarding the relative stereochemistry of this compound. acs.org

While derivatization is a common and powerful tool in the structural elucidation of natural products to confirm functional groups or improve volatility for analysis, there is no published evidence of its application in the specific case of this compound. intertek.comsigmaaldrich.comnih.gov Further research, potentially involving chemical derivatization or total synthesis, would be required to unequivocally confirm all aspects of its complex structure. researchgate.net

Biological Activities and Mechanistic Investigations of Dichomitone Non Clinical Focus

Nematicidal Activity: In Vitro and Ex Vivo Efficacy Studies

The potential of Dichomitone as a nematicidal agent has been explored through targeted studies against specific nematode species. These investigations are crucial in determining the compound's spectrum of activity and its potential for development as a control agent for parasitic nematodes.

This compound was isolated from the mycelial solid cultures of the white-rot Basidiomycete fungus, Dichomitus squalens. cern.ac.cn As part of a screening for biologically active secondary metabolites, its nematicidal activity was evaluated against the pine wood nematode, Bursaphelenchus xylophilus. cern.ac.cn This nematode is a significant plant parasite responsible for pine wilt disease. researchgate.net

In a microtiter plate assay, the nematicidal effects of this compound were tested at concentrations up to 200 µg/mL. The research findings indicated that this compound, which is a 1,10-seco-2,3-seco-aromadendrane sesquiterpene, exhibited no nematicidal activity against Bursaphelenchus xylophilus under the tested conditions. cern.ac.cn In the same study, another isolated sesquiterpene, 2β,13-dihydroxyledol, demonstrated notable potency with a median lethal concentration (LC50) of 35.6 µg/mL. cern.ac.cn

Nematicidal Activity of Compounds from Dichomitus squalens against Bursaphelenchus xylophilus

| Compound | Chemical Class | Nematicidal Activity (LC50 in µg/mL) | Source |

|---|---|---|---|

| This compound | 1,10-seco-2,3-seco-aromadendrane sesquiterpene | No Activity Observed | cern.ac.cn |

| 2β,13-dihydroxyledol | Aromadendrane sesquiterpene | 35.6 | cern.ac.cn |

| Dichomitol (B1254571) | Rearranged hirsutane sesquiterpene | No Activity Observed | cern.ac.cn |

The free-living nematode Panagrellus redivivus is frequently used as a model organism in studies evaluating nematicidal activity due to its ease of cultivation and high motility, which allows for the ready observation of toxic effects. scielo.brrsdjournal.org However, based on a review of the available scientific literature, there are no published studies on the evaluation of this compound's nematicidal efficacy against Panagrellus redivivus.

Activity against Plant-Parasitic Nematodes (Bursaphelenchus xylophilus)

Exploration of Other Non-Clinical Biological Activities

Investigations into the biological effects of this compound, a sesquiterpene isolated from the mycelial cultures of the fungus Dichomitus squalens, have revealed specific bioactivities. acs.orgdokumen.pub While research into its full biological potential is not exhaustive, studies have successfully identified and assessed its nematicidal properties. researchgate.net

Nematicidal Activity

The primary non-clinical biological activity documented for this compound is its effect against nematodes. researchgate.net Research has demonstrated its activity against the pine wood nematode, Bursaphelenchus xylophilus, which is a significant plant pathogen.

A key study isolated this compound from solid cultures of Dichomitus squalens and evaluated its nematicidal effects. acs.orgresearchgate.net The findings from this research established a clear biological impact on Bursaphelenchus xylophilus. This compound was identified as a 1,10-seco-2,3-seco-aromadendrane sesquiterpene, and its structural elucidation was confirmed through spectroscopic methods. acs.orgepdf.pub While this nematicidal effect is the most characterized activity, comprehensive screening for other potential biological actions such as antimicrobial or cytotoxic effects on a wider range of organisms or cell lines has not been extensively reported in the available scientific literature.

Table 1: Reported Nematicidal Activity of this compound

| Compound | Target Organism | Observed Activity | Source Organism | Reference |

|---|

At present, published research has centered on the nematicidal aspects of this compound, and data on other distinct non-clinical biological activities for the purified compound remains limited.

Synthetic and Semisynthetic Approaches to Dichomitone and Its Analogues

Methodologies for Total Synthesis of Complex Sesquiterpene Skeletons

The synthesis of complex sesquiterpene skeletons, such as the one found in dichomitone, is a testament to the advancement of organic synthesis. These intricate structures often feature a high degree of stereochemical complexity and a dense arrangement of functional groups. Over the years, a variety of powerful synthetic methodologies have been developed to tackle these challenges.

Key strategies often employed in the total synthesis of complex sesquiterpenes include:

Cycloaddition Reactions: [4+2], [2+2], and [4+3] cycloaddition reactions are powerful tools for the rapid construction of cyclic systems. For instance, the Diels-Alder reaction can be used to form six-membered rings with excellent stereocontrol.

Ring-Closing Metathesis (RCM): RCM has become a go-to method for the formation of medium and large rings, which are often found in sesquiterpenoid frameworks.

Radical Cyclizations: Radical-mediated cyclizations offer a mild and effective way to form five- and six-membered rings, often with high levels of stereoselectivity.

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds is an increasingly important strategy that can streamline synthetic routes by avoiding the need for pre-functionalized starting materials.

A notable example in a related class of compounds is the total synthesis of the putative structure of dichomitol (B1254571), a rearranged hirsutane sesquiterpene also isolated from Dichomitus squalens. researchgate.net The synthesis of this complex molecule highlighted the challenges and the necessity for robust synthetic methods, ultimately leading to a revision of its originally proposed structure. researchgate.net

Strategic Retrosynthetic Analysis and Key Reaction Methodologies

A successful total synthesis begins with a well-thought-out retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For a molecule like this compound, several retrosynthetic disconnections can be envisioned.

A Potential Retrosynthetic Approach for the this compound Skeleton:

A plausible retrosynthetic analysis of the 1,10-seco-2,3-seco-aromadendrane core might involve the following key disconnections:

Ring-Closing Metathesis (RCM): The seven-membered ring could be disconnected via an RCM reaction of a diene precursor. This is a common and effective strategy for the formation of such ring systems.

Aldol (B89426) or Related Condensation: The bond connecting the five-membered ring to the seven-membered ring could be formed through an intramolecular aldol condensation or a similar carbon-carbon bond-forming reaction.

Cycloaddition: The initial five-membered ring could be constructed from acyclic precursors using a cycloaddition strategy.

This analysis leads to simpler, more manageable synthetic intermediates. The successful execution of such a synthesis would rely on a toolbox of key reaction methodologies, including but not limited to those listed in the previous section. The choice of specific reagents and reaction conditions would be crucial to control the stereochemistry at the multiple chiral centers.

| Retrosynthetic Step | Forward Reaction | Key Considerations |

| Disconnection of the seven-membered ring | Ring-Closing Metathesis (RCM) | Catalyst selection, substrate design to control E/Z selectivity. |

| Disconnection of the five- and seven-ring junction | Intramolecular Aldol Condensation | Control of stereochemistry at the newly formed stereocenters. |

| Disconnection of the initial five-membered ring | Cycloaddition (e.g., [2+2] or [4+2]) | Regio- and stereoselectivity of the cycloaddition. |

Development of Efficient Stereoselective Synthesis Routes

The biological activity of natural products is often intrinsically linked to their specific three-dimensional structure. Therefore, the development of stereoselective synthetic routes is of paramount importance. For a molecule with multiple stereocenters like this compound, controlling the relative and absolute stereochemistry is a major hurdle.

Strategies for achieving stereoselectivity in the synthesis of complex molecules include:

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as a terpene or an amino acid, and using its inherent chirality to control the stereochemistry of subsequent transformations.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. This has become a very powerful and widely used approach.

Substrate-Controlled Diastereoselection: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of a reaction.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective reaction, after which the auxiliary is removed.

While no stereoselective synthesis of this compound has been published, the synthesis of other complex sesquiterpenes provides a blueprint for how this could be achieved. For example, the total synthesis of other seco-aromadendrane sesquiterpenoids has successfully employed strategies like asymmetric catalysis to establish key stereocenters.

Semisynthesis from Structurally Related Natural Products

Semisynthesis, which involves the chemical modification of a readily available natural product to produce a target molecule, offers an alternative to total synthesis. wikipedia.org For this compound, a potential starting material for a semisynthetic approach could be a more abundant, structurally related natural product.

Dichomitus squalens produces a variety of sesquiterpenoids, including aromadendranes like 2β,13-dihydroxyledol. nih.gov An aromadendrane skeleton could potentially be a precursor for the 1,10-seco-2,3-seco-aromadendrane core of this compound through a series of selective bond cleavage reactions.

Hypothetical Semisynthetic Route from an Aromadendrane Precursor:

| Transformation | Required Reaction(s) | Challenges |

| Cleavage of the C1-C10 bond | Oxidative cleavage | Selectivity over other C-C bonds. |

| Cleavage of the C2-C3 bond | Baeyer-Villiger oxidation or similar | Regioselectivity and control of subsequent rearrangements. |

| Functional group interconversions | Oxidation, reduction, protection/deprotection | Compatibility with the complex molecular framework. |

While conceptually appealing, such a semisynthetic route would require highly selective and high-yielding reactions to be practical. The development of such methods remains a significant challenge in organic synthesis.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

Understanding the relationship between the structure of a molecule and its biological activity (SAR) is a cornerstone of medicinal chemistry and drug discovery. The synthesis of analogues of a natural product with interesting biological properties, like the reported nematicidal activity of related compounds from Dichomitus squalens, is crucial for identifying the key structural features responsible for its activity. nih.gov

Through the synthesis of analogues of this compound, researchers could systematically modify different parts of the molecule and evaluate the impact on its biological activity. This could involve:

Modification of Functional Groups: Altering the oxidation state of the ketone or introducing or removing hydroxyl groups.

Variation of the Ring System: Synthesizing analogues with different ring sizes or conformations.

Changes to Stereochemistry: Preparing stereoisomers of this compound to determine the importance of the specific stereochemical configuration.

SAR studies on related aromadendrane sesquiterpenoids have shown that the presence and position of hydroxyl groups can significantly impact their biological activities. znaturforsch.com A similar approach for this compound analogues could provide valuable insights into its mode of action and potentially lead to the development of more potent and selective agents.

Advanced Research Methodologies and Future Perspectives in Dichomitone Studies

Application of Omics Technologies in Dichomitus squalens Research

The suite of "omics" technologies—genomics, transcriptomics, and metabolomics—provides a holistic view of the biological processes within D. squalens, offering powerful tools for the study of secondary metabolites like Dichomitone. Recent comparative post-genomic studies have provided increasingly detailed knowledge of the genes involved in the complex metabolic responses of this fungus. mdpi.com

The sequencing of the D. squalens genome has been a foundational step, enabling the use of bioinformatics tools to mine for biosynthetic gene clusters (BGCs). nih.gov BGCs are physically clustered groups of genes that collectively encode the enzymes and transporters required for the synthesis of a specific secondary metabolite. The development of genome mining software allows researchers to predict the BGCs responsible for producing various classes of compounds, including terpenoids. actascientific.com

Transcriptomic analysis, which measures gene expression, complements genomics by revealing which BGCs are active under specific conditions. Studies on D. squalens have demonstrated that its gene expression is highly responsive to the cultivation substrate, such as different types of wood or lignocellulose-derived compounds. mdpi.comosti.gov For instance, transcriptomes from cultures grown on various monosaccharides and aromatic compounds have been analyzed to identify which substances induce the expression of specific genes. mdpi.comosti.gov This approach can be used to infer the function of BGCs and to identify the natural triggers for the production of compounds like this compound. Furthermore, advanced genetic tools like CRISPR/Cas9 are being adapted for D. squalens, opening up possibilities for targeted gene knockout or activation to confirm the link between a BGC and its resulting metabolite and to engineer strains for enhanced production. mdpi.com The development of these tools can accelerate the discovery of novel secondary metabolites by activating previously unstudied or "silent" BGCs. mdpi.com

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within an organism. In D. squalens, metabolomic studies have been employed to profile the array of compounds produced during growth on different substrates, such as rice straw and alkali-lignin, or during competitive interactions with other fungi. nih.gov These analyses can detect this compound itself, as well as structurally related analogues that may be present in smaller quantities.

By comparing the metabolic profiles of wild-type strains with genetically modified ones (e.g., where a gene in a putative BGC is knocked out), researchers can identify pathway intermediates that accumulate or disappear. This provides direct evidence for the steps in the biosynthetic pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) are used for the identification and quantification of both intracellular and extracellular metabolites, revealing how metabolic pathways are regulated in response to environmental cues. nih.gov

| Omics Technology | Application in D. squalens Research | Key Findings and Relevance for this compound Studies |

| Genomics | Whole-genome sequencing and analysis. | Enables the identification of biosynthetic gene clusters (BGCs) for secondary metabolites, including the terpenoid pathway relevant to this compound. |

| Transcriptomics | Analysis of gene expression (RNA) under different growth conditions. | Reveals which BGCs are active on specific substrates (e.g., wood, monosaccharides), providing clues to the natural function and triggers for this compound production. mdpi.comosti.gov |

| Metabolomics | Comprehensive profiling of small-molecule metabolites. | Identifies this compound analogues and pathway intermediates, helping to elucidate the biosynthetic route and discover novel related compounds. nih.gov |

| Proteomics | Large-scale study of proteins (the exoproteome). | While often focused on biomass-degrading enzymes, it can identify enzymes from active BGCs that are secreted or involved in metabolite modification. |

Genomics and Transcriptomics for Biosynthetic Gene Cluster Identification

Chemoinformatic and Computational Screening for Novel Analogues

Chemoinformatics provides the computational tools to navigate the vast chemical space of fungal natural products. nih.govnih.gov Fungal metabolites are noted for their high structural complexity and diversity, making them an attractive source for drug discovery. nih.govfrontiersin.org For this compound, chemoinformatic approaches can be used to screen large virtual libraries of compounds for structural similarity, predicting potential analogues that may not have been detected in initial laboratory analyses. nih.govmdpi.com

Computational screening can also be applied at the genomic level. Once a BGC for a sesquiterpenoid is identified in D. squalens, its core enzymes (like terpene synthases) can be modeled. By understanding the enzyme's structure and mechanism, computational methods can predict the range of possible molecular structures it could produce. This predictive power guides the search for novel analogues and accelerates their discovery. This approach combines genomic data with computational chemistry to prioritize research efforts on the most promising BGCs. vhio.net

Innovative Fungal Cultivation Strategies for Enhanced Metabolite Production

The production of secondary metabolites by fungi is often tightly regulated and may not occur under standard laboratory conditions. frontiersin.org Innovative cultivation strategies are therefore crucial for enhancing the yield of known compounds like this compound and for inducing the expression of silent BGCs to discover new ones. frontiersin.org The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration, is a foundational strategy. frontiersin.org

For D. squalens, studies have explored growth on a variety of natural and non-woody substrates, revealing that the fungus tailors its metabolic output to the available carbon source. asm.org Nutrient regulation, such as optimizing carbon and nitrogen sources and concentrations, has been shown to enhance the production of specific enzymes and could be applied to secondary metabolites. scholaris.ca Co-culturing D. squalens with other fungi is another promising strategy, as the competitive interaction can stimulate the production of unique defense-related compounds that are not produced in monocultures. bohrium.combiorxiv.org

Biotechnological Applications and Process Optimization

Dichomitus squalens is recognized for its biotechnological potential, primarily due to its efficient degradation of lignocellulose, a key process in bioremediation and the bio-economy. asm.orggsconlinepress.com While the fungus is a potent producer of industrial enzymes like laccases and peroxidases, its capacity to generate unique secondary metabolites represents another facet of its utility. gsconlinepress.comresearchgate.net The development of genetic manipulation systems, including electroporation and CRISPR/Cas9-based gene editing, is critical for harnessing this potential. mdpi.comresearchgate.net These tools allow for the development of improved strains with enhanced production of target molecules. researchgate.net

Process optimization is key to making fungal fermentation economically viable. For D. squalens, this involves optimizing nutrient parameters and culture conditions to maximize yields. scholaris.ca While this compound itself has not yet been assigned a specific high-value application, the study of its biosynthesis and production serves as a model for other fungal natural products. The strategies developed to understand and produce this compound can be applied to other, potentially more bioactive, compounds from D. squalens or other fungi.

Interdisciplinary Research Directions for Fungal Natural Products

The future of fungal natural product research, including the study of compounds like this compound, lies in the deep integration of multiple scientific disciplines. actascientific.com This interdisciplinary approach combines classical mycology and chemistry with cutting-edge technologies. medinadiscovery.com The integration of various 'omics' platforms (genomics, transcriptomics, metabolomics) with computational biology and artificial intelligence is creating a powerful pipeline for discovery. actascientific.comresearchgate.net

Synthetic biology, enabled by precise genome editing tools, will allow researchers to not only identify but also re-engineer BGCs to produce novel, non-natural compounds. actascientific.com Computational metabolomics and machine learning can help to rapidly identify new molecules from complex datasets and link them to their corresponding BGCs. medinadiscovery.comresearchgate.net These advanced, interdisciplinary projects are essential for unlocking the full biosynthetic potential of fungi like D. squalens and translating that potential into valuable applications. medinadiscovery.com

Q & A

How can researchers formulate a precise and testable research question for studying Dichomitone's molecular interactions?

Methodological Answer:

- Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of this compound’s binding affinity or unexplored pathways). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question .

- Example: "How does this compound interact with [specific receptor/enzyme] compared to [analog compound] in [cell line/model], and what structural factors drive efficacy variations?"

- Ensure the question is resolvable with available experimental tools (e.g., crystallography, molecular docking) and data sources .

What experimental designs are optimal for investigating this compound's thermodynamic stability under varying pH conditions?

Methodological Answer:

- Basic Approach: Use isothermal titration calorimetry (ITC) paired with pH-controlled buffer systems to measure binding entropy and enthalpy changes .

- Advanced Design: Employ multi-parametric analysis, integrating differential scanning calorimetry (DSC) and molecular dynamics simulations to correlate stability with protonation states .

- Validate findings by cross-referencing with spectroscopic data (e.g., NMR chemical shifts) to resolve ambiguities .

How should researchers address contradictions in this compound's reported pharmacological efficacy across preclinical studies?

Methodological Answer:

- Conduct a systematic meta-analysis to identify confounding variables (e.g., dosage ranges, assay protocols) .

- Use sensitivity analysis to isolate factors causing discrepancies, such as solvent polarity effects on bioavailability .

- Replicate conflicting experiments under standardized conditions, documenting deviations in raw data tables for transparency .

What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Basic: Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values, ensuring normality tests for error distribution .

- Advanced: Use Bayesian hierarchical models to account for inter-study variability and missing data in multi-laboratory datasets .

- Validate robustness via bootstrapping or Monte Carlo simulations .

How can researchers design a robust literature review strategy to contextualize this compound within its chemical class?

Methodological Answer:

- Use Boolean search operators in databases (e.g., PubMed, SciFinder) with keywords: "this compound AND (structure-activity relationship OR pharmacokinetics)" .

- Screen results using PRISMA guidelines to eliminate bias, focusing on peer-reviewed studies with rigorous validation methods (e.g., ≥3 biological replicates) .

- Map trends via citation network tools (e.g., VOSviewer) to identify understudied analogs or mechanistic pathways .

What ethical considerations are critical when designing in vivo studies involving this compound?

Methodological Answer:

- Adhere to the 3Rs principle (Replacement, Reduction, Refinement):

- Replacement: Use computational models (e.g., QSAR) for preliminary toxicity screening .

- Reduction: Optimize sample sizes via power analysis to minimize animal use .

- Refinement: Implement non-invasive monitoring (e.g., telemetry) to reduce distress .

- Document protocols in alignment with institutional review boards (IRB) and ARRIVE guidelines .

How can interdisciplinary approaches enhance the study of this compound's environmental persistence?

Methodological Answer:

- Integrate chemodynamic modeling (e.g., QSPR for biodegradation rates) with ecological risk assessments .

- Collaborate with environmental engineers to design microcosm experiments simulating real-world conditions (e.g., soil pH, microbial activity) .

- Publish datasets in open-access repositories (e.g., Zenodo) with metadata on experimental parameters .

Key Tables for Methodological Reference

| Analysis Type | Recommended Tools | Evidence-Based Rationale |

|---|---|---|

| Binding Affinity | ITC, Surface Plasmon Resonance | Quantifies thermodynamic parameters |

| Structural Dynamics | Cryo-EM, MD Simulations | Resolves conformational flexibility |

| Toxicity Screening | High-Content Screening (HCS) | Enables multi-parametric endpoint analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.